N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and a hydrazone linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate is then cyclized with α-bromoacetylthiophene to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with DNA or proteins involved in cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide: shares structural similarities with other thiazole and thiophene derivatives, such as thiosemicarbazones and hydrazones.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with a complex structure used in various industrial applications.
Uniqueness
The uniqueness of N-[2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-11(23)20-17-16(15-5-4-8-26-15)21-18(27-17)22-19-10-12-6-7-13(24-2)14(9-12)25-3/h4-10H,1-3H3,(H,20,23)(H,21,22)/b19-10+ |
InChI Key |
QLOZLOBODCIGBE-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NN=CC2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Origin of Product |
United States |
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